molecular formula C26H24N2O4 B11350011 3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide

3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11350011
M. Wt: 428.5 g/mol
InChI Key: YIDOLWBJCRFCEK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups, a naphthylmethyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzamide core with the trimethoxy groups. This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst. The pyridyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative is reacted with an appropriate leaving group on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The trimethoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The trimethoxy groups can enhance its binding affinity through hydrophobic interactions, while the naphthyl and pyridyl groups can contribute to its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the naphthyl and pyridyl groups, making it less complex and potentially less potent.

    Naphthalen-1-ylmethylbenzamide: Lacks the trimethoxy and pyridyl groups, which may reduce its binding affinity and specificity.

    Pyridin-2-ylbenzamide: Lacks the trimethoxy and naphthyl groups, which may affect its overall activity and selectivity.

Uniqueness

3,4,5-Trimethoxy-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its combination of functional groups, which can provide a balance of hydrophobic and hydrophilic interactions, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C26H24N2O4/c1-30-22-15-20(16-23(31-2)25(22)32-3)26(29)28(24-13-6-7-14-27-24)17-19-11-8-10-18-9-4-5-12-21(18)19/h4-16H,17H2,1-3H3

InChI Key

YIDOLWBJCRFCEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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